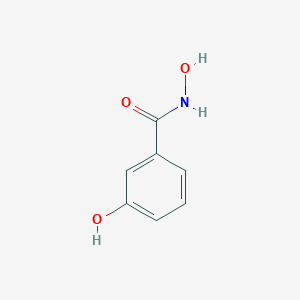

N,3-dihydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(10)8-11/h1-4,9,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGXGFPSYHAJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640871 | |

| Record name | N,3-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16060-55-2 | |

| Record name | 3-Hydroxybenzohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16060-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,3-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,3-dihydroxybenzamide chemical properties and structure

Core Chemical Properties and Structure

N,3-dihydroxybenzamide is a chemical compound belonging to the benzamide class. It is recognized for its role as a histone deacetylase (HDAC) inhibitor, a function critical to its potential therapeutic applications.

Chemical Identity and Structure

The fundamental structural and identifying information for this compound is summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇NO₃[1][2] |

| Molecular Weight | 153.14 g/mol [2] |

| CAS Number | 3809-24-5 |

| SMILES | C1=CC(=CC(=C1)C(=O)NO)O |

| InChI | InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(8)10-11/h1-4,9,11H,(H,8,10) |

The structure of this compound features a benzene ring substituted with a hydroxyl group at the meta-position (position 3) and a hydroxamic acid functional group (-C(=O)N(O)H). This hydroxamic acid moiety is a key structural feature for its biological activity, particularly its ability to chelate the zinc ion within the active site of histone deacetylases.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the conversion of a carboxylic acid to a hydroxamic acid. A representative protocol is detailed below.

Objective: To synthesize this compound from a suitable starting material. While a specific protocol for this compound was not found in the search results, a general procedure for the synthesis of similar hydroxamic acids can be adapted. A plausible route starts from 3-hydroxybenzoic acid.

Materials:

-

3-Hydroxybenzoic acid

-

Thionyl chloride or a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole)[3]

-

Hydroxylamine hydrochloride[4]

-

A base such as triethylamine or potassium hydroxide[4]

-

Anhydrous solvent (e.g., Dichloromethane, Methanol)[3]

Procedure:

-

Activation of the Carboxylic Acid: 3-hydroxybenzoic acid is converted to a more reactive species.

-

Method A (Acid Chloride): Reflux 3-hydroxybenzoic acid with an excess of thionyl chloride to form 3-hydroxybenzoyl chloride. The excess thionyl chloride is then removed under reduced pressure.

-

Method B (Coupling Agents): Dissolve 3-hydroxybenzoic acid in an anhydrous solvent like dichloromethane. Add HOBt and DCC and stir the solution at room temperature.[3]

-

-

Formation of Hydroxylamine Free Base: In a separate flask, dissolve hydroxylamine hydrochloride in a suitable solvent like methanol. Add a stoichiometric equivalent of a base like potassium hydroxide to neutralize the hydrochloride, precipitating potassium chloride and leaving free hydroxylamine in solution.[4] The precipitate is removed by filtration.

-

Amidation Reaction: The solution of free hydroxylamine is slowly added to the activated 3-hydroxybenzoic acid derivative from step 1 at a controlled temperature (often cooled in an ice bath). The reaction mixture is then stirred for several hours at room temperature.[3]

-

Work-up and Purification:

-

The reaction mixture is typically filtered to remove any solid byproducts (like dicyclohexylurea if DCC was used).[3]

-

The solvent is evaporated under reduced pressure.

-

The crude product is then purified, commonly by recrystallization from a suitable solvent system like ethanol and ethyl acetate, to yield pure this compound.[5]

-

Characterization: The final product should be characterized by techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[5]

Biological Activity and Mechanism of Action

This compound and its derivatives are primarily investigated for their activity as histone deacetylase (HDAC) inhibitors.[6] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[7][8] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[7]

By inhibiting HDACs, this compound helps maintain a state of histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes that can induce, for example, cell cycle arrest and apoptosis in cancer cells.[7]

The mechanism of inhibition involves the hydroxamic acid group chelating the zinc ion (Zn²⁺) in the active site of the HDAC enzyme, which is crucial for its catalytic activity.[9]

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by this compound initiates a cascade of events within the cell, primarily affecting gene expression.

Caption: Signaling pathway of this compound as an HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Inhibition Assay

To quantify the inhibitory potential of this compound against specific HDAC isoforms, a fluorogenic in vitro assay is commonly employed.[5][10]

Objective: To determine the IC₅₀ value of this compound for a specific HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).[5]

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1)[5]

-

Fluorogenic peptide substrate (e.g., Ac-RHKK(acetyl)-AMC)[5]

-

This compound (inhibitor) at various concentrations

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)[5]

-

Developer solution (e.g., Trypsin in 1 mM HCl with a known pan-HDAC inhibitor like SAHA to stop the reaction)[5][11]

-

96-well half-area plates[10]

-

Fluorescence plate reader[5]

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of the HDAC enzyme and the fluorogenic substrate in assay buffer.

-

Incubation: In a 96-well plate, add the HDAC enzyme solution to wells containing different concentrations of this compound.[5] Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).[10] Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5 minutes at 37°C).[5]

-

Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.[5] Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes, depending on the enzyme).[5]

-

Reaction Termination and Development: Stop the reaction by adding the developer solution.[5] The trypsin in the developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[11] Allow this development step to proceed for a set time (e.g., 60 minutes at 37°C).[5]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 430 nm).[5]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the data with the uninhibited reaction representing 100% activity.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro HDAC inhibition assay.

References

- 1. This compound | C7H7NO3 | CID 24701909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]

- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Function of N,3-dihydroxybenzamide: A Technical Guide Based on Structural Analogs

Disclaimer: Publicly available scientific literature lacks specific data on the biological function, mechanism of action, and quantitative activity of N,3-dihydroxybenzamide. This guide provides an in-depth technical overview of its potential functions by examining closely related structural isomers and the broader class of hydroxamic acids. The experimental protocols, data, and pathways described herein are for these analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this compound.

Core Concepts: Inferred Functions of this compound

This compound belongs to the class of organic compounds known as hydroxamic acids. Its structure, featuring both a catechol-like ring and a hydroxamic acid moiety, suggests several potential biological activities, primarily revolving around metal chelation.

Potential Functions:

-

Metalloenzyme Inhibition: The hydroxamic acid group is a well-established zinc-binding motif found in numerous inhibitors of metalloenzymes. Therefore, this compound could potentially inhibit zinc-dependent enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

-

Iron Chelation (Siderophore Activity): The dihydroxybenzene (catechol) portion is a classic iron-chelating group. Molecules containing this feature, like 2,3-dihydroxybenzamide, are integral to siderophores—compounds produced by microorganisms to scavenge iron from their environment.[1][2] This suggests this compound may bind to ferric iron (Fe³⁺) with high affinity.

-

Antioxidant Activity: Phenolic compounds, particularly catechols, are known to act as antioxidants by scavenging free radicals. The dihydroxy substitution on the benzene ring indicates that this compound may possess antioxidant properties.

-

Antimicrobial and Antiproliferative Activity: Many benzamide derivatives and hydroxamic acids exhibit antimicrobial and antiproliferative effects, often linked to their ability to chelate essential metal ions or inhibit key enzymes in pathogens and cancer cells.

Quantitative Data from Analogous Compounds

Due to the absence of specific data for this compound, this section presents quantitative information from closely related dihydroxybenzamide derivatives and other relevant compounds to provide a comparative baseline for future experimental work.

Table 1: Iron Chelation and Enzyme Inhibition Data for Dihydroxybenzamide Analogs and Related Compounds

| Compound/Analog | Target/Assay | Value | Unit | Reference |

| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) | EntE (Dihydroxybenzoate-AMP ligase) | 3.8 | nM (appKi) | [3] |

| N,N′,N″-tris(S-2,3-dihydroxybenzoyl)-O-seryl-O-seryl methoxy serinate | Listeria monocytogenes | 25 | µg/mL (MIC) | [1] |

| N-methyl-substituted benzimidazole carboxamide (hydroxy/methoxy substituted) | MCF-7 cell line | 3.1 | µM (IC50) | [4] |

| Compound 8 (benzimidazole with dihydroxy/methoxy phenyl) | E. faecalis | 8 | µM (MIC) | [4] |

Table 2: Protonation Constants for Catecholamine Derivatives

| Compound | log K₁ᴴ | log K₂ᴴ | Reference |

| N-methyl-2,3-dihydroxybenzamide (MDHB) | - | 7.50 | [5] |

| Catechol | 9.22 | 12.0 | [5] |

Experimental Protocols for Key Assays

The following are detailed methodologies for experiments commonly used to assess the biological activities of compounds structurally related to this compound.

Synthesis of Dihydroxybenzamide Derivatives

General Procedure for Preparation of 2,4-dihydroxybenzamide: This protocol can be adapted for the synthesis of other dihydroxybenzamide isomers.

-

Dissolve the starting material, methyl 2,4-dihydroxybenzoate (0.10 mol), in 10 mL of aqueous ammonia (25%).

-

Stir the reaction mixture for 24 hours at room temperature.

-

Remove the excess ammonia and the methanol byproduct under reduced pressure.

-

Add 10 mL of water to the residue and extract the product with diethyl ether.

-

Collect the ether extracts, wash with water, and dry the ether layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2,4-dihydroxybenzamide by column chromatography using ethyl acetate as the mobile phase.[6]

Iron Chelation: Chrome Azurol S (CAS) Assay

This colorimetric assay is used to evaluate the iron-chelating (siderophore) activity of a compound.[1][2]

-

Preparation of CAS Solution: Prepare a solution containing 0.12 mM Chrome Azurol S, 0.3 mM ammonium acetate, 0.3 mM 3-(N,N-Dimethyldodecylammonio)propanesulfonate (DDAPS), and 20 µM FeCl₃ in distilled water.

-

Sample Preparation: Dilute the test compound (e.g., this compound) to a gradient of concentrations (typically 0 to 100 µM).

-

Assay Procedure:

-

Mix the diluted compound with the CAS solution in a 96-well microplate.

-

Incubate the plate for 1 hour at room temperature.

-

Measure the absorbance at 630 nm.

-

-

Data Analysis: A decrease in absorbance at 630 nm is correlated with higher iron-chelating activity, as the test compound sequesters iron from the iron-CAS complex.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical.[5]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol.

-

Assay Procedure:

-

Add various concentrations of the test compound to the DPPH solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

-

-

Data Analysis: The percentage of DPPH radical scavenging is calculated. A higher percentage of scavenging indicates greater antioxidant activity.

Visualizations: Pathways and Workflows

Signaling Pathway: Enterobactin Biosynthesis

Enterobactin is a siderophore that utilizes a 2,3-dihydroxybenzoate (DHB) precursor, which is structurally related to the dihydroxybenzoyl moiety of this compound. The inhibition of this pathway is a target for novel antibacterial agents.[3]

Caption: Simplified pathway of Enterobactin biosynthesis in E. coli.

Experimental Workflow: Iron Chelation (CAS Assay)

The following diagram illustrates the logical flow of the Chrome Azurol S (CAS) assay for determining the iron-chelating capacity of a test compound.

Caption: Workflow for the Chrome Azurol S (CAS) iron chelation assay.

Logical Relationship: Potential Activities of this compound

This diagram outlines the inferred biological functions of this compound based on its key structural features.

Caption: Inferred functions based on structural motifs of this compound.

References

- 1. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]

- 3. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dihydroxybenzamide CAS#: 3147-45-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the Discovery and History of Dihydroxybenzamides as Core Scaffolds in Siderophores and Drug Development

A Note on Isomer Specificity: While the query specified N,3-dihydroxybenzamide, the available scientific literature predominantly focuses on other isomers, particularly 2,3-dihydroxybenzamide, which is a foundational component of numerous catecholate siderophores. This guide will, therefore, concentrate on the well-documented discovery, history, and applications of the dihydroxybenzamide scaffold, with a primary emphasis on the 2,3-isomer due to its significant role in biological systems and drug development.

Introduction

Dihydroxybenzamide derivatives represent a critical class of organic compounds characterized by a benzamide backbone substituted with two hydroxyl groups on the phenyl ring. Their history is intrinsically linked to the study of microbial iron acquisition and the discovery of siderophores—small, high-affinity iron-chelating molecules secreted by microorganisms.[1][2] The catechol moiety (an ortho-dihydroxybenzene group) present in isomers like 2,3-dihydroxybenzamide provides a highly efficient bidentate ligand for ferric iron (Fe³⁺), making these compounds central to the biological function of many siderophores.[3][4] This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of dihydroxybenzamides, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The story of dihydroxybenzamides is a chapter in the broader history of siderophore research. The term "siderophore," meaning "iron carrier" in Greek, was coined by Lankford in 1973, but the discovery of these iron-binding molecules dates back to the early 1950s with the identification of "fungal growth factors" like ferrichrome and coprogen.[2][5] These initial discoveries were of hydroxamate-type siderophores.

The discovery of catecholate siderophores, which feature the dihydroxybenzoyl moiety, followed. A landmark in this area was the isolation and characterization of enterobactin (also known as enterochelin) from Escherichia coli.[5] Enterobactin is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, and it exhibits an exceptionally high affinity for Fe³⁺, making it one of the most powerful iron chelators known.[3][4] The identification of the 2,3-dihydroxybenzoyl-L-serine unit as the fundamental iron-chelating component of enterobactin was a pivotal moment, establishing the importance of the 2,3-dihydroxybenzamide scaffold in biological iron transport.[6][7]

Subsequent research has revealed a wide array of catecholate siderophores from various microorganisms, many of which are derivatives of 2,3-dihydroxybenzoylserine.[3][4] This has led to extensive investigation into the biosynthesis, transport, and potential applications of these molecules.

Biosynthesis of Catecholate Siderophores

The biosynthesis of catecholate siderophores like enterobactin is a well-characterized pathway that begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymes convert chorismate into 2,3-dihydroxybenzoic acid (DHB). The DHB is then activated and coupled to L-serine by a non-ribosomal peptide synthetase (NRPS) machinery, ultimately leading to the formation of the siderophore.

Chemical Synthesis

The chemical synthesis of dihydroxybenzamide derivatives and siderophore analogues is crucial for studying their structure-activity relationships and for developing therapeutic agents.[8][9] Synthetic approaches often involve the protection of the hydroxyl groups of a dihydroxybenzoic acid precursor, followed by amide bond formation with a desired amine, and subsequent deprotection.

General Synthetic Scheme:

Experimental Protocols

The study of dihydroxybenzamide-containing siderophores involves a variety of experimental techniques for their detection, quantification, and characterization.

1. Siderophore Detection and Quantification: The CAS Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[10][11][12] It relies on the principle of competition for iron between the siderophore and the CAS dye.

Protocol:

-

Preparation of CAS shuttle solution: A solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer is prepared.

-

Sample Preparation: The microbial culture supernatant suspected of containing siderophores is collected.

-

Assay: The culture supernatant is mixed with the CAS shuttle solution.

-

Detection: In the presence of siderophores, which have a higher affinity for iron than CAS, the iron is sequestered from the CAS-iron complex. This causes a color change from blue to orange/yellow, which can be quantified spectrophotometrically at 630 nm.[11]

Experimental Workflow:

2. Identification of Catecholate-Type Siderophores: Arnow's Test

This is a specific chemical test to detect the presence of the catechol moiety.

Protocol:

-

Sample Preparation: The culture filtrate is used.

-

Reagent Addition: The following reagents are added sequentially to the sample: 0.5 N HCl, nitrite-molybdate reagent, and 1 N NaOH.

-

Detection: The development of a yellow-orange to red color indicates the presence of a catechol group.[13]

3. Iron Chelation Capacity

This assay determines the ability of the siderophore to bind iron at a specific pH.

Protocol:

-

A known concentration of the siderophore solution is prepared.

-

Increasing concentrations of an iron salt solution are added to aliquots of the siderophore solution.

-

The pH is adjusted and maintained.

-

After equilibration, the solution is filtered to remove any precipitated iron.

-

The amount of iron remaining in the filtrate (the chelated iron) is quantified.[13]

Quantitative Data

The iron-chelating ability and biological activity of dihydroxybenzamide-containing compounds have been quantified in numerous studies. The following table summarizes representative data for enterobactin and related compounds.

| Compound | Fe³⁺ Affinity Constant (log K) | pFe³⁺ | Biological Activity | Reference |

| Enterobactin | ~49 | 35.5 | Potent iron scavenger for various bacteria. | [3][4] |

| N-(2,3-dihydroxybenzoyl)-L-serine | - | - | Precursor to enterobactin, shows iron-chelating activity. | [6] |

| Synthetic Analogs | Variable | Variable | Can act as growth promoters or inhibitors depending on the microbial strain and the specific chemical modifications. | [8] |

pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at a defined pH and total concentrations of iron and ligand, providing a more biologically relevant measure of iron-chelating efficiency.

Applications in Drug Development

The high affinity of dihydroxybenzamide-containing siderophores for iron has made them attractive scaffolds for drug development.

-

"Trojan Horse" Antibiotics: By attaching an antibiotic to a siderophore, the drug can be actively transported into a bacterial cell via the siderophore uptake machinery, increasing its efficacy and overcoming resistance mechanisms.

-

Iron Overload Therapies: Synthetic analogues of these compounds are being investigated for the treatment of iron overload diseases, such as thalassemia.

-

Anticancer and Antimalarial Agents: The iron-chelating properties of these compounds can be exploited to deprive cancer cells or malaria parasites of essential iron.

Conclusion

While the specific compound "this compound" is not extensively documented, the broader class of dihydroxybenzamides, particularly the 2,3-isomer, has a rich history rooted in the discovery of catecholate siderophores. The 2,3-dihydroxybenzoyl moiety is a powerful iron-chelating group that is central to the function of some of the most potent known siderophores, such as enterobactin. The understanding of the biosynthesis, synthesis, and biological activity of these compounds has opened up numerous avenues for research and development, from novel antibiotic delivery systems to treatments for iron-related disorders. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into this important class of molecules.

References

- 1. Siderophore - Wikipedia [en.wikipedia.org]

- 2. researchtrends.net [researchtrends.net]

- 3. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]

- 4. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dc.etsu.edu [dc.etsu.edu]

- 6. 2,3-Dihydroxybenzoylserine | C10H11NO6 | CID 151483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rhea - reaction knowledgebase [rhea-db.org]

- 8. Siderophore activity of chemically synthesized dihydroxybenzoyl derivatives of spermidines and cystamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 10. researchgate.net [researchgate.net]

- 11. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of N,3-Dihydroxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N,3-dihydroxybenzamide scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents. Its inherent ability to chelate metal ions, particularly zinc, and participate in hydrogen bonding interactions makes it an ideal pharmacophore for targeting metalloenzymes. This technical guide provides an in-depth overview of the diverse biological activities exhibited by this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A primary therapeutic application of this compound and related hydroxamic acid derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2] this compound derivatives function as potent HDAC inhibitors (HDACi), promoting an open chromatin state and the re-expression of these critical genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[1][3]

The inhibitory mechanism involves the hydroxamic acid moiety chelating the catalytic zinc ion within the HDAC active site, effectively blocking its enzymatic activity. The benzamide ring and its substituents contribute to the binding affinity and selectivity for different HDAC isoforms.[3][4]

Quantitative Data: HDAC Inhibition and Cytotoxicity

The following tables summarize the inhibitory concentrations (IC₅₀) of various N-hydroxybenzamide derivatives against HDAC enzymes and their cytotoxic effects on different cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity

| Compound ID | Modification | HDAC1 (IC₅₀) | HDAC2 (IC₅₀) | HDAC3 (IC₅₀) | HDAC6 (IC₅₀) | Reference |

|---|---|---|---|---|---|---|

| 1j | Branched Cap Group | 0.05 µM | - | - | - | [5] |

| 1k | Branched Cap Group | 0.03 µM | - | - | - | [5] |

| 4a | Indirubin-based | - | >1000 nM | - | 34 nM | [6] |

| 10a | Indirubin-based | 120 nM | 140 nM | - | 110 nM | [6] |

| 13 | 2-methylamino | >15,000 nM | >15,000 nM | 41 nM | >15,000 nM | [3] |

| 16 | 2-methylthio | >20,000 nM | >20,000 nM | 29 nM | >20,000 nM |[3] |

Table 2: In Vitro Cytotoxicity Against Human Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| NCDDNB * | PC-3 (Prostate) | < 10 | [7] |

| NCDDNB * | DU-145 (Prostate) | < 10 | [7] |

| NCDDNB * | CWR-22 (Prostate) | < 10 | [7] |

| 4a | SW620 (Colon) | 0.021 | [6] |

| 7a | SW620 (Colon) | 0.007 | [6] |

| 10a | SW620 (Colon) | 0.008 | [6] |

| 13h | MCF-7 (Breast) | 1.84 | [8] |

| 13k | K562 (Leukemia) | 2.07 | [8] |

*N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against HDAC enzymes.

-

Preparation of Reagents :

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2).

-

Fluorogenic substrate (e.g., Fluor-de-Lys®).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution containing a protease (e.g., trypsin) and a fluorescence quencher release agent.

-

Test compounds (this compound derivatives) dissolved in DMSO at various concentrations.

-

Positive control inhibitor (e.g., SAHA, Trichostatin A).

-

-

Assay Procedure :

-

In a 96-well microplate, add the assay buffer, diluted HDAC enzyme, and the test compound or vehicle control (DMSO).

-

Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. This step also cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate for an additional period (e.g., 15 minutes) at room temperature.

-

-

Data Analysis :

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Subtract the background fluorescence from wells without the enzyme.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Anti-inflammatory Activity

Certain benzamide derivatives have demonstrated significant anti-inflammatory properties.[9][10] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[9][11] For example, N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide has been shown to protect against colitis by inhibiting the NF-κB/IL-6/STAT3 signaling cascade.[11] This inhibition leads to a reduction in the production of pro-inflammatory mediators like interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2).[11]

Quantitative Data: Anti-inflammatory Effects

Table 3: In Vivo Anti-inflammatory Activity

| Compound ID | Assay Model | Dose | % Edema Inhibition | Reference |

|---|---|---|---|---|

| 4a | Carrageenan-induced rat paw edema | 20 mg/kg | 94.69% (at 1h) | [12] |

| 4b | Carrageenan-induced rat paw edema | 20 mg/kg | 54.1% (vs. Diclofenac 37.8%) | [13] |

| 4c | Carrageenan-induced rat paw edema | 20 mg/kg | 94.69% (at 1h) | [12] |

| 4o | Carrageenan-induced rat paw edema | 20 mg/kg | 50.2% (vs. Diclofenac 37.8%) |[13] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

-

Animals : Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment.

-

Grouping : Animals are divided into several groups:

-

Control group (receives vehicle, e.g., saline or 0.5% carboxymethyl cellulose).

-

Standard group (receives a known anti-inflammatory drug, e.g., Indomethacin or Diclofenac).

-

Test groups (receive different doses of the this compound derivative).

-

-

Procedure :

-

Measure the initial paw volume of each animal using a plethysmometer.

-

Administer the test compound, standard drug, or vehicle orally or intraperitoneally.

-

After a specific period (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis :

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-injection volume.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] × 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Antimicrobial and Antibacterial Activity

Derivatives of dihydroxybenzamide are crucial components of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron.[14] This natural function has been exploited to design novel antibacterial agents. By conjugating an antibiotic (like ampicillin) to a synthetic siderophore mimic containing a 2,3-dihydroxybenzamide unit, the resulting conjugate can hijack the bacterial iron uptake machinery to gain entry into the cell, thereby increasing the intracellular concentration of the antibiotic and overcoming resistance mechanisms.[15]

Quantitative Data: Antimicrobial Activity

Table 4: Minimum Inhibitory Concentration (MIC) of Benzamide Derivatives

| Compound ID | Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| 4d | E. coli | 6.72 | [12][16] |

| 4h | S. aureus | 6.63 | [12][16] |

| 4a | P. aeruginosa | 6.67 | [12][16] |

| 4f | B. subtilis | 6.63 | [12][16] |

| 4e | C. albicans | 6.63 | [12][16] |

| 4e | A. niger | 6.28 | [12][16] |

| TC-Amp * | S. Typhimurium | ~10⁻⁶ M | [15] |

*TC-Amp: Ampicillin conjugated to a synthetic 2,3-dihydroxybenzamide-based siderophore.

Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

-

Preparation :

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a cation-adjusted Mueller-Hinton Broth (MHB).

-

-

Procedure :

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in MHB. This creates a range of decreasing concentrations across the wells.

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

-

Data Analysis :

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Other Biological Activities

-

Antioxidant Activity : Several benzenesulphonamide derivatives incorporating a carboxamide functionality have shown antioxidant properties, with some compounds exhibiting activity comparable to Vitamin C.[12][16] Mono(catecholamine) derivatives, which include the 2,3-dihydroxybenzamide moiety, also possess excellent antioxidant properties as determined by DPPH assays.[17]

-

Iron Chelation : The catechol (dihydroxybenzene) group is a high-affinity chelator for Fe(III).[17] This property is central to their function in siderophores and has been investigated for developing treatments for iron overload conditions.[18]

Conclusion

The this compound scaffold and its related structures are of significant interest in drug discovery and development. Their derivatives have demonstrated a remarkable breadth of biological activity, acting as potent anticancer, anti-inflammatory, and antimicrobial agents. The core mechanism often relies on the hydroxamic acid or catechol moieties' ability to interact with key metalloenzymes or biological ions. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore and optimize this versatile chemical class for therapeutic applications. Future research will likely focus on enhancing isoform selectivity for HDAC inhibitors, improving the pharmacokinetic properties of anti-inflammatory agents, and expanding the spectrum of activity for siderophore-based antibiotic conjugates.

References

- 1. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel indirubin-based N-hydroxybenzamides, N-hydroxypropenamides and N-hydroxyheptanamides as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N'-[(3-[benzyloxy]benzylidene]-3,4,5-trihydroxybenzohydrazide (1) protects mice against colitis induced by dextran sulfate sodium through inhibiting NFκB/IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Conjugation to Native and Nonnative Triscatecholate Siderophores Enhances Delivery and Antibacterial Activity of a β-lactam to Gram-negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of N,3-dihydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,3-dihydroxybenzamide, a small molecule featuring both a catechol and a hydroxamic acid moiety, presents a multifaceted mechanism of action primarily centered on its ability to chelate metal ions. This property positions it as a potential modulator of various biological processes through the inhibition of metalloenzymes and the disruption of metal-dependent pathways. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, supported by data from related compounds and detailed experimental methodologies. The core activities discussed include its role as an iron chelator, a potential inhibitor of zinc-dependent metalloenzymes such as histone deacetylases (HDACs) and metallo-β-lactamases (MBLs), and its possible interference with bacterial siderophore biosynthesis.

Core Mechanism of Action: Metal Chelation

The chemical structure of this compound incorporates two key functional groups known for their high affinity for metal ions: a catechol (3-hydroxybenzene) group and a hydroxamic acid (-CONHOH) group. This dual functionality suggests that its biological effects are likely mediated by the chelation of physiologically important metal ions, primarily iron (Fe³⁺) and zinc (Zn²⁺).

-

Iron (Fe³⁺) Chelation: The catechol moiety is a well-established and potent iron-chelating group. This is exemplified by its presence in siderophores, which are small molecules produced by bacteria to scavenge ferric iron from the environment. The 2,3-dihydroxybenzamide motif, in particular, is known for its exceptionally high affinity for Fe³⁺. By sequestering iron, this compound can disrupt iron homeostasis, which is critical for numerous cellular processes, including DNA synthesis and cellular respiration. Furthermore, by binding free iron, it can inhibit the Fenton reaction, a major source of cytotoxic reactive oxygen species (ROS), thus exerting an antioxidant effect.

-

Zinc (Zn²⁺) Chelation: The hydroxamic acid group is a classic zinc-binding moiety and is a key feature of many inhibitors of zinc-dependent metalloenzymes. This suggests that this compound may act as an inhibitor of enzymes such as histone deacetylases (HDACs) and metallo-β-lactamases (MBLs), where a zinc ion is essential for catalytic activity.

Potential Protein Targets and Signaling Pathways

Based on its metal-chelating properties, several protein targets and associated signaling pathways can be postulated for this compound.

Inhibition of Zinc-Dependent Metalloenzymes

-

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. The active site of most HDACs contains a zinc ion that is essential for their catalytic activity. Hydroxamic acids are a well-established class of HDAC inhibitors that coordinate with this zinc ion, leading to the inhibition of the enzyme. Inhibition of HDACs results in histone hyperacetylation, leading to a more open chromatin structure and altered gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. While direct evidence for this compound is lacking, its structure is consistent with that of other known benzamide-containing HDAC inhibitors.

-

Metallo-β-lactamases (MBLs): MBLs are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics. These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring. Compounds that can chelate these zinc ions are potential MBL inhibitors. Although one study showed that a monohydroxamic acid derivative of benzamide was not a potent inhibitor of the MBL Bla2, the potential for this compound to inhibit other MBLs cannot be entirely ruled out, possibly in synergy with other antibacterial agents.

Disruption of Iron Homeostasis and Bacterial Iron Acquisition

-

Iron-Dependent Enzymes: By chelating intracellular iron, this compound could inhibit the activity of various iron-dependent enzymes that are critical for cellular metabolism.

-

Bacterial Siderophore Biosynthesis: The 2,3-dihydroxybenzoate moiety is a precursor for the biosynthesis of the siderophore enterobactin in many bacteria, including E. coli. The enzyme EntE, a 2,3-dihydroxybenzoate-AMP ligase, is a key enzyme in this pathway. A compound containing a 2,3-dihydroxybenzohydroxamic acid moiety has been shown to be a potent inhibitor of EntE. This suggests that this compound could potentially inhibit bacterial growth by interfering with siderophore production, thereby limiting the bacteria's ability to acquire iron.

Quantitative Data on Related Compounds

| Compound | Target Enzyme | Assay Type | Value | Reference |

| Di-hydroxamic acid derivative | Bla2 (MBL) | Ki | 0.18 ± 0.06 µM | [1] |

| 2,3-dihydroxybenzohydroxamoyl adenylate | EntE | Ki | 4.5 nM | [2] |

| 5′-O-[N-(salicyl)sulfamoyl]adenosine | EntE | apparent Ki | 0.9 nM | [3] |

| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine | EntE | apparent Ki | 3.8 nM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Iron Chelation Assay (Chrome Azurol S - CAS Assay)

This spectrophotometric assay is used to determine the siderophore activity (iron-chelating ability) of a compound.

Principle: The CAS reagent is a ternary complex of chrome azurol S, iron(III), and hexadecyltrimethylammonium bromide (HDTMA). This complex is blue-green in color. When a strong iron chelator is added, it removes the iron from the CAS complex, causing a color change to yellow/orange, which can be quantified by measuring the absorbance at 630 nm.

Protocol:

-

Preparation of CAS shuttle solution:

-

Dissolve 60.5 mg of CAS in 50 mL of water.

-

Dissolve 72.9 mg of HDTMA in 40 mL of water.

-

Mix the CAS and HDTMA solutions.

-

To this mixture, add 10 mL of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl) dropwise while stirring.

-

The resulting blue-green solution is the CAS assay solution.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the CAS assay solution to each well.

-

Add 100 µL of the test compound (this compound) at various concentrations to the wells.

-

For the control, add 100 µL of the solvent used to dissolve the test compound.

-

Incubate the plate at room temperature for 1 hour.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of iron chelation is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The EC₅₀ value (the concentration of the compound that chelates 50% of the iron) can be determined by plotting the percentage of chelation against the log of the compound concentration and fitting the data to a dose-response curve.

-

Metallo-β-Lactamase (MBL) Inhibition Assay (Nitrocefin Hydrolysis)

This assay measures the ability of a compound to inhibit the hydrolysis of the chromogenic cephalosporin, nitrocefin, by an MBL.

Principle: Nitrocefin is a substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change is proportional to the enzyme's activity and can be monitored spectrophotometrically.

Protocol:

-

Reagents:

-

MBL enzyme (e.g., purified NDM-1 or VIM-2).

-

Nitrocefin solution (100 µM in assay buffer).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂).

-

Test compound (this compound) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of MBL enzyme to each well.

-

Add the test compound at various concentrations and incubate with the enzyme for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the nitrocefin solution to each well.

-

Immediately monitor the increase in absorbance at 486 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Determine the initial velocity (rate of reaction) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Histone Deacetylase (HDAC) Inhibition Assay

Commercially available kits are often used for this assay. The general principle involves an acetylated substrate that, when deacetylated by HDAC, can be acted upon by a developer to produce a fluorescent or colorimetric signal.

Principle: An acetylated peptide substrate is incubated with the HDAC enzyme in the presence or absence of the inhibitor. A developing solution is then added that specifically recognizes the deacetylated substrate and generates a quantifiable signal.

Protocol (General):

-

Reagents:

-

HDAC enzyme (e.g., HeLa nuclear extract or purified recombinant HDAC).

-

Acetylated substrate (e.g., a peptide with an acetylated lysine).

-

Assay buffer.

-

Test compound (this compound) at various concentrations.

-

Developer solution (contains a protease and a fluorophore or chromophore).

-

-

Assay Procedure:

-

Incubate the HDAC enzyme with the test compound at various concentrations for a specified time.

-

Add the acetylated substrate to initiate the enzymatic reaction and incubate.

-

Stop the reaction and add the developer solution.

-

Incubate to allow for signal generation.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Putative mechanisms of action of this compound.

Experimental Workflow for Target Identification

Caption: A logical workflow for investigating the mechanism of action.

Conclusion

This compound is a molecule with significant potential for biological activity, primarily driven by its metal-chelating properties. The presence of both a catechol and a hydroxamic acid group suggests a dual-targeting capability for iron and zinc. This could translate into a range of therapeutic applications, from anticancer and antibacterial agents to antioxidants. Further research, following the experimental protocols outlined in this guide, is necessary to definitively identify its primary protein targets, elucidate the specific signaling pathways it modulates, and quantify its efficacy in various biological systems. This in-depth understanding will be crucial for the future development of this compound as a therapeutic agent.

References

- 1. Inhibition of Bacillus anthracis metallo-β-lactamase by compounds with hydroxamic acid functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nanomolar inhibition of the enterobactin biosynthesis enzyme, EntE: synthesis, substituent effects, and additivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

N,3-dihydroxybenzamide: A Technical Guide to its Solubility and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-dihydroxybenzamide is a hydroxamic acid derivative with known biological activity, including the inhibition of enzymes such as glutathione reductase. Understanding its solubility in various solvents is a critical prerequisite for its application in biological assays, formulation development, and drug delivery systems. This technical guide provides a comprehensive overview of the available solubility information for this compound, a detailed experimental protocol for determining its thermodynamic solubility, and a visualization of its role in the glutathione metabolism pathway.

Solubility of this compound

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various solvents. However, based on its chemical structure and the general properties of related compounds such as benzamides and hydroxamic acids, some qualitative assessments can be made.

Qualitative Solubility Profile

| Compound/Class | Solvent | Solubility | Rationale/Comments |

| This compound | Methanol | Soluble | Based on available product information. The polar hydroxyl and hydroxamic acid groups can form hydrogen bonds with methanol. |

| Alkaline Aqueous Solutions | Likely Soluble | Hydroxamic acids are generally weak acids and are more soluble in alkaline solutions due to the formation of the hydroxamate anion.[1] | |

| Benzamide (related compound) | Water | Slightly Soluble (13.5 g/L at 25°C) | The amide group contributes to some water solubility, but the benzene ring is hydrophobic.[2] |

| Ethanol | Soluble (50 mg/mL) | Benzamide is soluble in many organic solvents.[2][3] | |

| Other Organic Solvents | Soluble | Generally soluble in polar organic solvents.[2][4] | |

| Hydroxamic Acids (general class) | Organic Solvents | Generally Soluble | Solubility in organic solvents is a common characteristic of hydroxamic acids.[5] |

Due to the absence of specific quantitative data, it is highly recommended that researchers determine the solubility of this compound experimentally in their solvents of interest. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is recommended for obtaining reliable data for this compound.[6][7][8]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be visually present throughout the experiment.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[7] Filtration is often preferred to ensure all solid particles are removed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.[9][10]

-

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.

-

-

Data Reporting:

-

The solubility should be reported in units such as mg/mL or µg/mL.

-

The temperature and the specific solvent (including pH for aqueous buffers) must be clearly stated.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Biological Context: Inhibition of Glutathione Reductase

This compound is known to be an inhibitor of glutathione reductase. This enzyme plays a crucial role in maintaining the cellular redox balance by catalyzing the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH).[11][12] GSH is a major cellular antioxidant, protecting cells from damage by reactive oxygen species (ROS).[11][12] The inhibition of glutathione reductase by this compound disrupts this critical pathway, leading to an accumulation of GSSG and increased oxidative stress.

The following diagram illustrates the glutathione synthesis and recycling pathway, highlighting the point of inhibition by this compound.

Conclusion

References

- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. 苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. asianpubs.org [asianpubs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. pharmaguru.co [pharmaguru.co]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. The role of glutathione reductase and related enzymes on cellular redox homoeostasis network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glutathione reductase - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of N,3-Dihydroxybenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N,3-dihydroxybenzamide, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed, predictive analysis based on the known spectroscopic characteristics of closely related analogs, including 3-hydroxybenzamide and N-hydroxybenzamide. The methodologies and expected data outlined herein serve as a robust framework for the experimental characterization of this compound.

Introduction to this compound

This compound is an organic compound featuring a benzamide core with hydroxyl substitutions at the nitrogen atom of the amide group and at the meta-position of the benzene ring. This unique combination of a hydroxamic acid and a phenolic hydroxyl group suggests potential applications as a metal chelator, enzyme inhibitor, or antioxidant. A thorough spectroscopic analysis is paramount for confirming its molecular structure, assessing its purity, and understanding its electronic properties. This guide covers the key spectroscopic techniques for its characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and amide groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 6.8 - 7.5 | Multiplet | 4H |

| Phenolic OH | 9.0 - 10.0 | Singlet (broad) | 1H |

| Amide NH-OH | 10.0 - 11.0 | Singlet (broad) | 1H |

Note: The chemical shifts of the OH and NH protons are highly dependent on the solvent, concentration, and temperature, and they may appear as broad singlets due to chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and amide substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165 - 170 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-C(O) | 130 - 135 |

| Aromatic C-H | 115 - 130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Phenolic) | 3200 - 3600 | Strong, Broad | Stretching |

| N-H (Amide) | 3100 - 3500 | Medium, Broad | Stretching |

| C=O (Amide I) | 1630 - 1680 | Strong | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching |

| C-N (Amide) | 1200 - 1350 | Medium | Stretching |

| C-O (Phenolic) | 1150 - 1250 | Medium | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the benzene ring in this compound.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol or Ethanol | 280 - 320 | Moderate to High |

Note: The position and intensity of the absorption maximum can be influenced by the solvent polarity and pH.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000 to 400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

-

Spectrum Acquisition:

-

Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the this compound solution.

-

Scan a wavelength range of approximately 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualization of Analytical Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow and the key structural relationships for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between the structural features of this compound and their expected spectroscopic signals.

N,3-Dihydroxybenzamide: A Whitepaper on Potential Therapeutic Applications

Disclaimer: This document provides a prospective analysis of the potential therapeutic applications of N,3-dihydroxybenzamide based on its chemical structure and the known activities of related compounds. As of the time of this writing, there is a notable absence of published research specifically on this compound in publicly accessible scientific literature. Therefore, the information presented herein is intended to be theoretical and to guide future research.

Introduction

This compound is a small organic molecule featuring a benzamide core with hydroxyl substitutions at the nitrogen (N) and the 3-position of the phenyl ring. While direct experimental data on its biological activity is scarce, its structural motifs—specifically the hydroxamic acid functional group and a phenolic hydroxyl group—are present in numerous well-characterized pharmacologically active agents. This whitepaper will explore the potential therapeutic applications of this compound by examining the established roles of these key functional groups in oncology, neurodegenerative disorders, and inflammatory diseases. We will propose potential mechanisms of action, outline detailed experimental protocols to test these hypotheses, and present hypothetical data to illustrate expected outcomes.

Structural Analysis and Inferred Mechanisms of Action

The therapeutic potential of this compound can be inferred from its two primary functional groups:

-

Hydroxamic Acid Moiety (-C(=O)NHOH): This functional group is a well-known zinc-binding group. Many enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), contain a critical zinc ion in their active site. Hydroxamic acids can chelate this zinc ion, leading to potent enzyme inhibition. This is the primary mechanism for several approved anti-cancer drugs.[1][2]

-

Phenolic Hydroxyl Group (aromatic -OH): The hydroxyl group on the aromatic ring imparts antioxidant properties by enabling the molecule to donate a hydrogen atom to scavenge free radicals. Furthermore, when positioned ortho or para to another hydroxyl group (as in catechols or hydroquinones), it can be a highly effective metal chelator, particularly for iron (Fe³⁺). While this compound is not a catechol, the presence of two hydroxyl groups suggests a potential for metal chelation and antioxidant activity.

Based on this analysis, three primary therapeutic avenues are proposed for investigation:

-

Oncology: Primarily through the inhibition of histone deacetylases.

-

Neurodegenerative and Iron Overload Disorders: Through iron chelation and reduction of oxidative stress.

-

Inflammatory Diseases: Through antioxidant and anti-inflammatory mechanisms.

Potential Therapeutic Application 1: Oncology

The hydroxamic acid group is a classic pharmacophore for the inhibition of histone deacetylases (HDACs), a class of enzymes that are critical regulators of gene expression.[3]

Mechanism of Action: HDAC Inhibition

Histone deacetylases remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[4] In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) block this action, causing hyperacetylation of histones, which relaxes chromatin structure and reactivates the expression of tumor suppressor genes like p21 and other pro-apoptotic factors.[4][5] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Several hydroxamic acid-based HDACis have been approved for cancer treatment, demonstrating the clinical validity of this approach.[3]

Below is a table summarizing key data for established hydroxamic acid-based HDAC inhibitors.

| Compound | Primary HDAC Targets | Approved Indications | Typical IC₅₀ Range (nM) |

| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | Cutaneous T-cell lymphoma | 20-100 |

| Belinostat (PXD101) | Pan-HDAC (Class I, II, IV) | Peripheral T-cell lymphoma | 20-500 |

| Panobinostat (LBH589) | Pan-HDAC (Class I, II, IV) | Multiple myeloma | 5-20 |

This table presents hypothetical data ranges for illustrative purposes, based on publicly available information on these compounds.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as an HDAC inhibitor in cancer cells.

Proposed Experimental Protocols

To validate the potential of this compound as an anti-cancer agent, a series of in vitro experiments would be required.

This assay directly measures the ability of the compound to inhibit HDAC enzyme activity.

-

Principle: An acetylated substrate is incubated with an HDAC enzyme (either a nuclear extract or a purified recombinant HDAC). In the presence of an active enzyme, the substrate is deacetylated. A developer solution is then added, which cleaves the deacetylated substrate to release a fluorophore. The fluorescence intensity is inversely proportional to HDAC activity.

-

Materials:

-

Nuclear extract from cancer cells or purified recombinant HDAC enzymes.

-

HDAC Assay Buffer.

-

Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (containing a protease like trypsin and a stop inhibitor like Trichostatin A).

-

This compound (test compound).

-

Trichostatin A (TSA) or Vorinostat (positive control).

-

96-well black microplates.

-

Fluorescence plate reader (Ex/Em = 360/460 nm).

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control (e.g., from 1 nM to 100 µM) in HDAC Assay Buffer.

-

In a 96-well plate, add the HDAC enzyme source, the assay buffer, and the test compound or control. Include wells with enzyme only (no inhibitor) and wells with buffer only (blank).

-

Initiate the reaction by adding the fluorometric HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate at 37°C for 15-20 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

-

This assay determines the effect of the compound on the metabolic activity and proliferation of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]

-

Materials:

-